Halisulfate 1, (rel)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Halisulfate 1 is primarily isolated from marine sponges, specifically from the genus Hippospongia . The extraction process involves soaking the sponge specimens in acetone followed by methanol . The extracts are then subjected to chromatographic techniques to purify halisulfate 1 .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for halisulfate 1. The compound is mainly obtained through natural extraction from marine sponges .
Chemical Reactions Analysis
Types of Reactions: Halisulfate 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of halisulfate 1 .
Scientific Research Applications
Halisulfate 1 has several scientific research applications:
Mechanism of Action
Halisulfate 1 exerts its effects by inhibiting isocitrate lyase, an enzyme crucial for the glyoxylate cycle . This inhibition disrupts the cycle, preventing the conversion of C2 compounds into C4 dicarboxylic acids . The compound also inhibits the ATPase, RNA binding, and serine protease activities of hepatitis C virus NS3 helicase .
Comparison with Similar Compounds
Halisulfate 1 belongs to the sesterterpene class of compounds. Similar compounds include:
Properties
Molecular Formula |
C31H47NaO6S |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
sodium;[(E,2R,3R)-1-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-9-(2,5-dihydroxyphenyl)-3,7-dimethylnon-7-en-2-yl] sulfate |
InChI |
InChI=1S/C31H48O6S.Na/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(37-38(34,35)36)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6;/h11-12,14-15,19,23,26,28-29,32-33H,7-10,13,16-18,20H2,1-6H3,(H,34,35,36);/q;+1/p-1/b21-11+;/t23-,26+,28-,29+,31-;/m1./s1 |
InChI Key |
MWESFEYZPAHLCJ-NHDYRKAGSA-M |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)OS(=O)(=O)[O-])(CCCC2(C)C)C.[Na+] |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)OS(=O)(=O)[O-])C)(C)C.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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